
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid
描述
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H7ClN2O2S It is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position, a pyridin-2-ylsulfanyl group at the 6-position, and a carboxylic acid group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid typically involves the following steps:
Formation of the Pyridin-2-ylsulfanyl Intermediate: The synthesis begins with the preparation of the pyridin-2-ylsulfanyl intermediate. This can be achieved by reacting pyridine-2-thiol with an appropriate halogenating agent, such as thionyl chloride, to form the pyridin-2-ylsulfanyl chloride.
Coupling Reaction: The pyridin-2-ylsulfanyl chloride is then coupled with 2-chloro-4-carboxypyridine under basic conditions. This step typically involves the use of a base, such as potassium carbonate, in a suitable solvent, such as dimethylformamide (DMF), to facilitate the coupling reaction.
Purification: The resulting product is purified using standard techniques, such as recrystallization or column chromatography, to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.
化学反应分析
Types of Reactions
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The pyridin-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, dichloromethane).
Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Sulfoxides, sulfones.
Reduction Reactions: Alcohol derivatives.
科学研究应用
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The presence of the chloro, pyridin-2-ylsulfanyl, and carboxylic acid groups allows for versatile interactions with various targets, influencing pathways related to oxidative stress, enzyme inhibition, and signal transduction.
相似化合物的比较
Similar Compounds
2-Chloro-4-carboxypyridine: Lacks the pyridin-2-ylsulfanyl group, making it less versatile in terms of chemical reactivity and biological interactions.
6-(Pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid: Lacks the chloro group, which may affect its ability to undergo substitution reactions.
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine:
Uniqueness
2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is unique due to the presence of all three functional groups (chloro, pyridin-2-ylsulfanyl, and carboxylic acid), which confer a wide range of chemical reactivity and potential applications. This combination of functional groups allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
属性
IUPAC Name |
2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBMHSHWHLQNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2,5-dimethyl-1-pyridin-3-yl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B1419925.png)
![[2-(4-Methylphenyl)indolizin-3-yl]methanamine](/img/structure/B1419926.png)
acetate](/img/structure/B1419927.png)
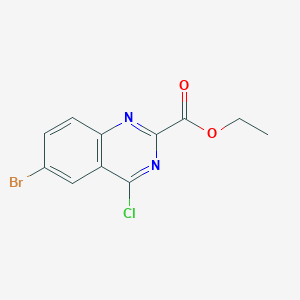
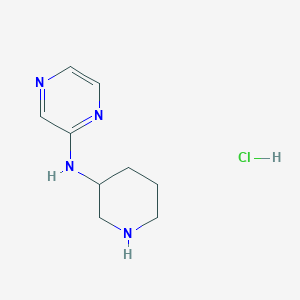
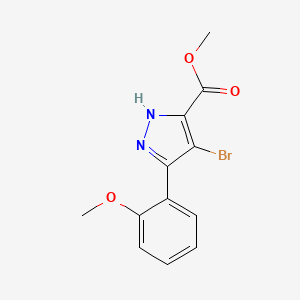
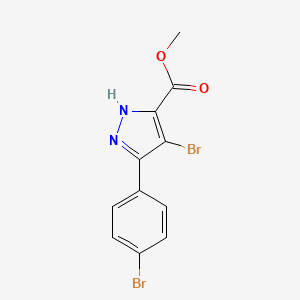
![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)
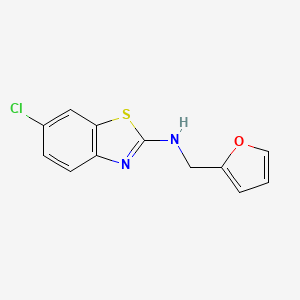
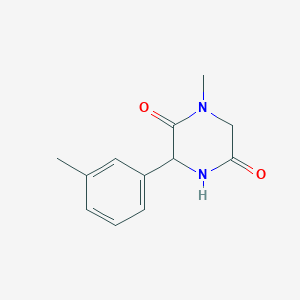
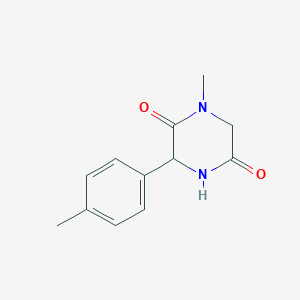
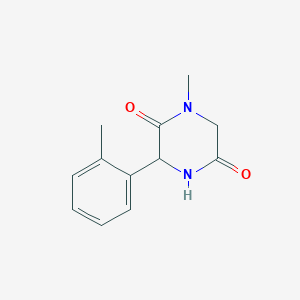

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)
